(S)-6-Methyl-1,6-diaza-spiro[3.4]octane is a chiral spiro compound characterized by its unique bicyclic structure, which contains two nitrogen atoms integrated into a spirocyclic framework. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and material science. Its molecular formula is , and it exhibits intriguing chemical properties that make it a valuable building block for complex organic synthesis.
(S)-6-Methyl-1,6-diaza-spiro[3.4]octane belongs to the class of diazaspiro compounds, which are defined by their spirocyclic structure containing nitrogen atoms. These compounds are significant in medicinal chemistry due to their biological activity and ability to interact with various biological targets.
The synthesis of (S)-6-Methyl-1,6-diaza-spiro[3.4]octane typically involves the cyclization of appropriate precursors under controlled conditions. Common methods include:
For example, one method involves a sequential reaction where starting materials undergo transformations facilitated by catalysts under an inert atmosphere to prevent unwanted side reactions .
The molecular structure of (S)-6-Methyl-1,6-diaza-spiro[3.4]octane can be represented as follows:
The compound features a spirocyclic configuration with two nitrogen atoms positioned within the ring system, contributing to its unique chemical properties and reactivity patterns.
(S)-6-Methyl-1,6-diaza-spiro[3.4]octane can participate in various chemical reactions:
These reactions are crucial for modifying the compound for various applications in medicinal chemistry and materials science.
The mechanism of action for (S)-6-Methyl-1,6-diaza-spiro[3.4]octane involves its interaction with molecular targets such as enzymes or receptors. The unique structure allows it to bind selectively, modulating the activity of these targets and leading to specific biological effects. Potential pathways include:
Understanding these mechanisms is vital for exploring its therapeutic potential.
(S)-6-Methyl-1,6-diaza-spiro[3.4]octane exhibits several notable physical and chemical properties:
These properties influence its handling, storage, and application in various scientific contexts .
(S)-6-Methyl-1,6-diaza-spiro[3.4]octane has several applications across different fields:
(S)-6-Methyl-1,6-diaza-spiro[3.4]octane emerged as a structurally distinctive scaffold in medicinal chemistry during the early 2010s, with its significance growing substantially following synthetic methodology advancements. Early synthetic routes, such as those reported by Ramesh and colleagues in 2019, established robust approaches to access this spirocyclic framework through cyclopentane ring annulation strategies using readily available pyrrolidin-3-one precursors. These methods enabled multigram-scale synthesis with minimal chromatographic purification, facilitating broader exploration of the scaffold’s pharmaceutical potential [7]. The compound was initially cataloged under Chemical Abstracts Service Registry Numbers 1158749-82-6 and 135380-24-4, with commercial availability accelerating its adoption in drug discovery programs [3] [9].
The scaffold gained prominence through its incorporation into advanced antibacterial agents, particularly noting its structural similarity to the C-7 side chain of zabofloxacin—a fluoroquinolone antibiotic demonstrating enhanced activity against Gram-positive pathogens [5]. This period coincided with medicinal chemistry’s increasing focus on three-dimensional complexity in lead optimization, moving beyond traditional planar architectures. The spirocyclic nature of (S)-6-methyl-1,6-diaza-spiro[3.4]octane provided a conformationally restrained system with vectors for multi-directional functionalization, making it particularly valuable for targeting protein-protein interactions and allosteric binding pockets that were historically challenging for flat molecular frameworks [2] [10].
Table 1: Historical Development Milestones of (S)-6-Methyl-1,6-diaza-spiro[3.4]octane
Time Period | Key Milestone | Significance |
---|---|---|
Pre-2010 | Initial synthetic methodologies development | Enabled gram-scale synthesis of unsubstituted diazaspiro[3.4]octane frameworks |
2010-2015 | Incorporation into fluoroquinolone antibiotics | Demonstrated role in enhancing antibacterial penetration and target engagement |
2015-2020 | Commercial availability (CAS 1158749-82-6/135380-24-4) | Accelerated drug discovery screening and derivatization campaigns |
2020-Present | Broad therapeutic area application | Validation in oncology, CNS disorders, and infectious disease programs |
The strategic incorporation of spirocyclic scaffolds like (S)-6-methyl-1,6-diaza-spiro[3.4]octane addresses fundamental challenges in contemporary drug design through three principal mechanisms:
Conformational Restriction and Bioactive Pose Stabilization: The orthogonal ring fusion at the spiro carbon (C2) locks the azetidine and piperidine rings into a defined spatial orientation. This reduces the entropic penalty upon binding to biological targets compared to flexible chain analogs. Nuclear magnetic resonance studies of related diazaspiro[3.4]octane derivatives demonstrate restricted puckering dynamics, enabling precise positioning of pharmacophores within deep binding pockets. This property proved critical in sigma-1 receptor antagonists, where the scaffold optimally positioned aromatic moieties for interactions with Glu172 residues in the ligand-binding domain [1]. Similarly, in KRASG12C inhibitor design, the scaffold’s rigidity facilitated covalent warhead alignment with the cysteine 12 residue while maintaining hydrophobic contacts with the Switch-II pocket [8].
Three-Dimensional Vector Complexity: Unlike planar bicyclic systems, (S)-6-methyl-1,6-diaza-spiro[3.4]octane provides substituent vectors projecting in multiple spatial directions from the azetidine nitrogen (N1), piperidine nitrogen (N6), and carbon atoms (C3, C5, C7, C8). This allows simultaneous engagement of disparate binding regions without significant molecular weight inflation. The methyl group at N6 serves as a minimal steric/electronic modulator, fine-tuning basicity (predicted pKa ~8.5) and lipophilicity (calculated LogP ~0.5) while leaving C2, C3, C5, C7, and C8 available for functionalization [6] [9]. This multi-directional display capability was leveraged in antitubercular agents where 5-nitrofuran "warheads" and triazole "tail" groups were simultaneously accommodated, achieving nanomolar inhibition against Mycobacterium tuberculosis H37Rv [2] [10].
Enhanced Drug-like Properties: The scaffold’s high Fsp3 character (0.57) and intermediate topological polar surface area (∼35 Ų) contribute to favorable solubility and membrane permeability profiles. Comparative studies of spirocyclic versus non-spirocyclic analogs demonstrate improved blood-brain barrier penetration in glioblastoma multiforme models—a property attributed to reduced polar surface area and optimal lipophilicity [4]. Additionally, the scaffold’s balanced amphiphilicity enables solubility in aqueous media while maintaining sufficient hydrophobicity for target engagement, addressing a key limitation observed in many fully saturated aliphatic ring systems.
Table 2: Therapeutic Applications Leveraging the (S)-6-Methyl-1,6-diaza-spiro[3.4]octane Scaffold
Therapeutic Area | Structural Features | Biological Outcome |
---|---|---|
Infectious Disease | C2-(5-Nitrofuroyl); C8-(4-Methyl-1,2,4-triazol-3-yl) | MIC 0.016 μg/mL against M. tuberculosis H37Rv; reductive activation enhancement |
Oncology | C3-Aryl; C6-Acrylamide | KRASG12C inhibition (IC50 < 100 nM); Switch-II pocket engagement |
Central Nervous System | N1-Arylalkyl; C5-Carbonyl | Sigma-1 receptor antagonism (Ki = 1.7 nM); morphine analgesia potentiation |
Inflammation/Pain | C7-Chalcone hybrid; N6-Methylsulfonyl | SIRT1/p53 activation; glioblastoma multiforme tumor growth inhibition (IC50 0.8 μM) |
Case studies underscore the scaffold’s privileged status. In sigma-1 receptor antagonists, the spiro[3.4]octane core replaced traditional bicyclic frameworks while enhancing the antinociceptive effect of morphine—an achievement attributed to optimal distance maintenance between the basic amine and hydrophobic domains [1]. Similarly, in antitubercular lead optimization, peripheral modifications around the diazaspirooctane core transformed activity profiles from broad-spectrum anti-mycobacterial to selective Staphylococcus aureus inhibition, suggesting target flexibility through induced-fit binding mechanisms [10]. The scaffold’s versatility is further evidenced by its simultaneous application across disparate target classes, including kinase inhibition in glioblastoma [4], covalent KRASG12C inhibition [8], and bacterial topoisomerase IV engagement [5], validating its classification as a privileged structure in medicinal chemistry.
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3